molecular formula C19H24N2O4 B13045895 (S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13045895
M. Wt: 344.4 g/mol
InChI Key: LBOBEQPESNSPDS-LJQANCHMSA-N
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Description

(S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including an oxetane ring, a naphthalene moiety, and a piperidine ring. The presence of these diverse functional groups makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxetane ring through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the epoxide ring opening/ring closing method . The naphthalene and piperidine moieties are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Mechanism of Action

The mechanism of action of (S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate binding to enzymes or receptors. The naphthalene and piperidine moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its spirocyclic structure, which combines multiple functional groups in a single molecule.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

(6S)-N-hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C19H24N2O4/c22-17(20-24)15-2-3-16-9-19(6-4-14(16)8-15)5-1-7-21(18(19)23)10-13-11-25-12-13/h2-3,8,13,24H,1,4-7,9-12H2,(H,20,22)/t19-/m1/s1

InChI Key

LBOBEQPESNSPDS-LJQANCHMSA-N

Isomeric SMILES

C1C[C@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4

Canonical SMILES

C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4

Origin of Product

United States

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